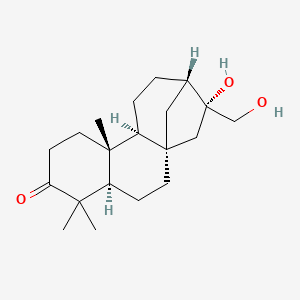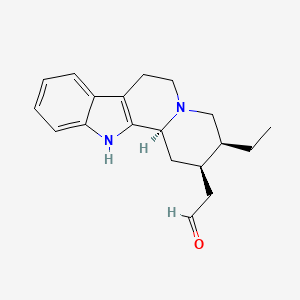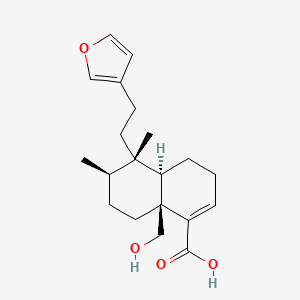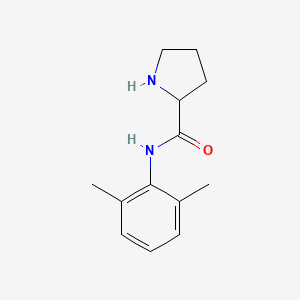
Menadione nicotinamide bisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menadione Nicotinamide Bisulfite (MNB) is also known as Vitamin K3 . It is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo . It is used as a nutritional supplement for both the prevention of vitamin K deficiency and as a source of supplemental niacin in poultry and swine .
Synthesis Analysis
Menadione, also known as Vitamin K3, is produced by means of chemical synthesis . The forms normally used for feeding animals are Menadione Sodium Bisulfite (water soluble) and this compound . A detailed preparation method of this compound can be found in a patent .Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O6S . It is an analog of 1,4-naphthoquinone with a methyl group in the 2-position .Chemical Reactions Analysis
Menadione (Vitamin K3) is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .Physical and Chemical Properties Analysis
This compound shows better stability towards physical and chemical factors once it is added to pre-mixes or foods . It has a melting point of 182℃ .Applications De Recherche Scientifique
Synthesis and Stability
Menadione nicotinamide bisulfite (MNB) has been studied for its synthesis and stability characteristics. Zhang Xiao-yuan (2003) investigated the synthesis conditions of MNB using menadione sodium bisulfite and nicotinamide, finding that MNB is more stable than menadione sodium bisulfite (Zhang Xiao-yuan, 2003).
Aquaculture Application
MNB has applications in aquaculture. Marchetti et al. (1995) showed that high dietary levels of MNB are well-tolerated by rainbow trout, suggesting its suitability as a vitamin K source in fish feed (Marchetti et al., 1995).
Photophysical Properties
The photophysical properties of MNB have been studied, revealing insights into its fluorescence characteristics. Haklı et al. (2004) investigated the fluorescence properties of MNB in aqueous solutions, finding it exhibits fluorescence when exposed to phosphate buffer solutions containing sodium dodecyl sulfate (Haklı et al., 2004).
Vitamin K Activity
MNB serves as a bioactive source of vitamin K and niacin activity, as evidenced in studies on young chicks. Oduho et al. (1993) demonstrated that MNB effectively provides vitamin K and niacin in chick diets (Oduho et al., 1993).
Stability in Feed Processing
Wang et al. (2021) researched the stability of MNB during feed processing, particularly in extrusion and pelleting, concluding that MNB is more stable than menadione sodium bisulfite, which is crucial for accurate vitamin K nutrition in animal feed (Wang et al., 2021).
Mécanisme D'action
Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S .
Propriétés
Numéro CAS |
73581-79-0 |
|---|---|
Formule moléculaire |
C17H16N2O6S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9) |
Clé InChI |
RMXKVUXLGPLYON-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N |
SMILES canonique |
COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
menadione nicotinamide bisulfite |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)

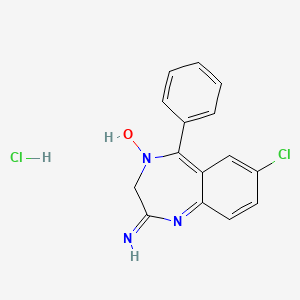
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)
![(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253462.png)
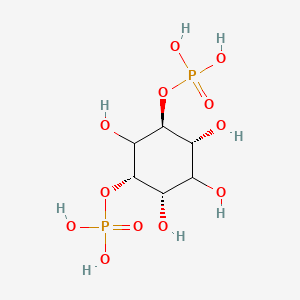
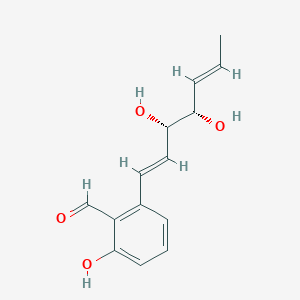
![7-(Acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1253466.png)
